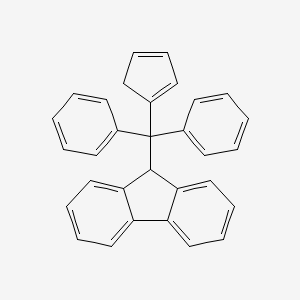
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is an organometallic compound with a unique structure that combines cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane typically involves the reaction of cyclopentadienyl anion with fluoren-9-yl diphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon in hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane involves its ability to coordinate with metal centers, facilitating various catalytic processes. The cyclopentadienyl and fluoren-9-yl groups provide stability and enhance the reactivity of the compound. The diphenylmethane moiety contributes to the overall electronic properties, making it an effective ligand in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane: Similar structure but with tert-butyl groups, offering different steric and electronic properties.
(Cyclopentadienyl)(fluoren-9-yl)dimethylmethane: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is unique due to its combination of cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties, which provide a balance of stability and reactivity. This makes it versatile for various applications in catalysis, organic synthesis, and material science.
Propiedades
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














